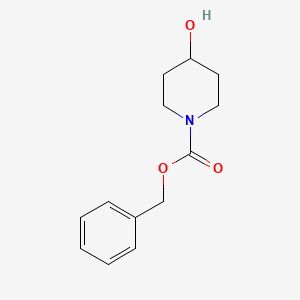

Benzyl 4-hydroxypiperidine-1-carboxylate

描述

The Significance of Piperidine (B6355638) Derivatives in Contemporary Chemical Synthesis

The piperidine framework is one of the most ubiquitous heterocyclic motifs found in U.S. FDA-approved pharmaceuticals. thieme-connect.com Its derivatives are integral to the synthesis of medicinal agents across more than twenty therapeutic classes, demonstrating a broad spectrum of biological activities. nih.govnih.gov These include treatments for allergies, cancer, diabetes, hypertension, and various microbial infections. researchgate.netresearchgate.net The significance of piperidine derivatives extends beyond pharmaceuticals into agrochemicals, where they are used in the formulation of pesticides and insecticides. nih.gov

In contemporary chemical synthesis, piperidine derivatives serve as crucial chemical intermediates. nih.gov The development of novel, efficient, and cost-effective methods for the synthesis of substituted piperidines is an ongoing focus of modern organic chemistry. nih.gov Methodologies have evolved from classical multi-step procedures to more advanced strategies such as catalytic hydrogenation of pyridines, multicomponent cascade reactions, and various forms of intramolecular cyclization, reflecting the high demand for these scaffolds. nih.govorganic-chemistry.org The ability to functionalize the piperidine ring at various positions allows chemists to fine-tune the steric and electronic properties of molecules, which is critical for optimizing their function, whether in a drug-receptor interaction or as a specialized chemical.

Overview of Benzyl (B1604629) 4-hydroxypiperidine-1-carboxylate within the Context of Functionalized Piperidines

Within the vast family of piperidine derivatives, Benzyl 4-hydroxypiperidine-1-carboxylate emerges as a key functionalized building block. This compound incorporates a piperidine ring bearing two critical functional groups: a hydroxyl (-OH) group at the 4-position and a benzyl carbamate (B1207046) (Cbz or Z) protecting group on the nitrogen atom. The hydroxyl group provides a reactive site for further chemical modifications, such as oxidation or substitution, while the benzyl carbamate group serves to modulate the reactivity of the piperidine nitrogen.

This compound is primarily utilized as a reactant and intermediate in the synthesis of more complex molecules. sigmaaldrich.com Its structure is a precursor to a variety of substituted piperidines that are core components of pharmacologically active agents. For instance, it is a reactant for the synthesis of compounds targeting the P2Y12 receptor for inhibiting platelet aggregation, as well as for creating various enzyme inhibitors. sigmaaldrich.com The strategic placement of the hydroxyl group and the stability of the benzyl carbamate protecting group make it a valuable tool for chemists constructing intricate molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 95798-23-5 |

| Molecular Formula | C13H17NO3 |

| Molecular Weight | 235.28 g/mol |

| Appearance | Oil or Liquid |

| Boiling Point | 167 °C at 0.2 mmHg |

| Density | 1.554 g/mL at 25 °C |

| Refractive Index | n20/D 1.543 |

This data is compiled from references sigmaaldrich.comchemicalbook.comrasayanconnect.comtcichemicals.com.

Historical Perspectives and Evolution of Piperidine-Based Chemical Research

The history of piperidine is intrinsically linked to the study of natural products. The compound was first reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. wikipedia.org Both scientists isolated piperidine from the reaction of piperine (B192125), the alkaloid responsible for the pungency of black pepper (Piper nigrum), with nitric acid. wikipedia.org This origin is reflected in its name, derived from the Latin word for pepper, Piper. wikipedia.org

Early research focused on the isolation and characterization of piperidine-containing alkaloids from various plant and animal sources. This includes well-known compounds like coniine from poison hemlock and piperine from black pepper. wikipedia.org The industrial production of piperidine later shifted to synthetic methods, primarily the hydrogenation of pyridine. wikipedia.org The evolution of synthetic organic chemistry in the 20th century saw a dramatic expansion in the methods available to construct and functionalize the piperidine ring. nih.govresearchgate.net Research has progressed from simple derivatization to complex, stereoselective syntheses, enabling the creation of highly functionalized and chiral piperidine scaffolds. thieme-connect.comnih.gov This progression has been driven by the ever-increasing demand for piperidine derivatives in the pharmaceutical industry.

Emerging Trends in the Application of Piperidine Scaffolds in Novel Chemical Entities

The application of piperidine scaffolds in the development of novel chemical entities continues to be a dynamic and rapidly evolving field. A significant emerging trend is the focus on chiral piperidine scaffolds. The introduction of chirality can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic properties. thieme-connect.comthieme-connect.com As such, there is a growing interest in developing stereoselective synthetic methods to access enantiomerically pure piperidine derivatives for use in drug discovery. thieme-connect.comthieme-connect.com These chiral scaffolds are seen as a promising strategy to enhance the efficacy and reduce the toxicity of new therapeutic agents. thieme-connect.com

Furthermore, piperidine derivatives are at the forefront of research into treatments for major global health challenges, including neurodegenerative diseases and cancer. nih.govnih.gov In the context of Alzheimer's disease, piperidine-based compounds are being investigated as inhibitors of enzymes like acetylcholinesterase. nih.govresearchgate.netmdpi.com Similarly, in oncology, the piperidine moiety is being explored as a core component of novel anticancer agents that can induce apoptosis or inhibit key signaling pathways in cancer cells. nih.govresearchgate.net The development of highly substituted piperidines through innovative synthetic strategies, including multicomponent reactions, continues to yield compounds with potent and selective biological activities, highlighting the enduring importance of this scaffold in medicinal chemistry. nih.govajchem-a.com

Structure

3D Structure

属性

IUPAC Name |

benzyl 4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIUUDJOCYHIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383265 | |

| Record name | benzyl 4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95798-23-5 | |

| Record name | 1-Piperidinecarboxylic acid, 4-hydroxy-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95798-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | benzyl 4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 4-Hydroxy-1-piperidinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of Benzyl 4 Hydroxypiperidine 1 Carboxylate As a Synthetic Intermediate and Building Block

In Medicinal Chemistry and Drug Discovery

The piperidine (B6355638) scaffold is a privileged structure in drug design, appearing in numerous approved pharmaceuticals. researchgate.netchemicalbook.com Benzyl (B1604629) 4-hydroxypiperidine-1-carboxylate serves as a key starting material for introducing this valuable moiety into potential drug candidates. Its utility spans a wide range of therapeutic areas, enabling the synthesis of compounds that target various receptors and enzymes.

The structural features of Benzyl 4-hydroxypiperidine-1-carboxylate make it an ideal precursor for a diverse array of bioactive compounds. The N-Cbz protecting group provides stability during initial synthetic steps, while the 4-hydroxy position allows for nucleophilic substitution or oxidation to a ketone. After modification, the Cbz group can be readily removed, and the piperidine nitrogen can be functionalized to generate final target molecules. This strategic approach has been utilized in the development of compounds targeting the central nervous system, inflammatory pathways, and cardiovascular system.

Table 1: Classes of Bioactive Compounds Synthesized Using the 4-Hydroxypiperidine (B117109) Scaffold

| Therapeutic Target Class | Example Application | Key Role of Piperidine Moiety |

|---|---|---|

| Receptor Antagonists | Dopamine (B1211576) and Muscarinic Receptor Blockers | Provides a core scaffold for orienting pharmacophores. |

| Receptor Agonists | Beta-2 Adrenoceptor Activators | Contains the basic nitrogen atom for receptor interaction. |

| Enzyme Inhibitors | FAAH, PI3K, and Acetylcholinesterase Inhibitors | Serves as a rigid framework for binding to enzyme active sites. sigmaaldrich.com |

Muscarinic acetylcholine (B1216132) receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. nih.govnih.gov Antagonists of these receptors are clinically important for treating conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder. nih.gov The 4-hydroxypiperidine core is a key structural element in many muscarinic antagonists. This compound serves as a crucial intermediate in the synthesis of these compounds, where the piperidine ring acts as a scaffold to correctly position the functional groups necessary for receptor binding and antagonism. sigmaaldrich.com The synthesis typically involves modification of the hydroxyl group, followed by deprotection and subsequent alkylation or arylation of the piperidine nitrogen to yield the final active molecule.

Table 2: Subtypes of Muscarinic Acetylcholine Receptors

| Receptor Subtype | Primary Location(s) | Primary Function(s) |

|---|---|---|

| M1 | Neurons, Gastric Parietal Cells | Cognitive function, Gastric acid secretion. researchgate.net |

| M2 | Cardiac tissue, Smooth muscle | Decrease in heart rate, Neural inhibition. nih.gov |

| M3 | Glands, Smooth muscle, Eyes | Glandular secretion, Smooth muscle contraction, Pupil constriction. researchgate.net |

| M4 | Central Nervous System | CNS neurotransmission. |

Beta-2 adrenoceptor agonists are a class of drugs used primarily for the management of asthma and COPD. They function by relaxing the smooth muscle of the airways, leading to bronchodilation. The synthesis of long-acting beta-2 agonists (LABAs), such as vilanterol, involves the incorporation of specific structural motifs to achieve high potency and prolonged duration of action. nih.gov The 4-hydroxypiperidine scaffold, introduced using precursors like this compound, is employed in the construction of the side chains of some of these agonists. sigmaaldrich.com The piperidine nitrogen is crucial for the molecule's interaction with the receptor, while the rest of the structure contributes to selectivity and pharmacokinetic properties.

Fatty Acid Amide Hydrolase (FAAH) is an enzyme that degrades endocannabinoids like anandamide, playing a key role in regulating pain, inflammation, and anxiety. nih.gov Inhibiting FAAH increases the levels of endogenous cannabinoids, offering a therapeutic strategy with potentially fewer side effects than direct cannabinoid receptor agonists. This compound is a valuable building block for creating FAAH inhibitors. sigmaaldrich.com The piperidine ring serves as a central scaffold from which various functional groups can be appended to interact with the active site of the FAAH enzyme, leading to its inhibition. Research in this area has led to the development of potent inhibitors based on piperidine and piperazine (B1678402) cores.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. nih.gov Dysregulation of this pathway is a hallmark of many human cancers, making PI3K isoforms, particularly PI3K-alpha, attractive targets for cancer therapy. Several PI3K inhibitors feature a heterocyclic core, and piperidine-containing structures have been explored for this purpose. nih.gov Intermediates such as N-benzyl-4-piperidinecarboxaldehyde, which can be derived from 4-hydroxypiperidine precursors, are used in the synthesis of PI3Kδ inhibitors. google.com The piperidine moiety serves as a key structural component that can be functionalized to achieve high affinity and selectivity for the target kinase.

Acetylcholinesterase (AChE) inhibitors are the primary treatment for the symptomatic management of Alzheimer's disease. google.com Donepezil, a prominent AChE inhibitor, features a 1-benzylpiperidine (B1218667) moiety, highlighting the importance of this scaffold. google.com Advanced drug design strategies aim to create dual-binding inhibitors that interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. This can lead to enhanced inhibitory activity and other beneficial effects. The 1-benzyl-4-hydroxypiperidine (B29503) framework is an ideal starting point for such molecules. sigmaaldrich.com It can be chemically linked to flavonoid-like structures or other pharmacophores capable of binding to the PAS. This hybridization approach has yielded some of the most potent AChE inhibitors known. nih.gov

Table 3: Example of a Potent AChE Inhibitor Derived from the Benzylpiperidine Scaffold

| Compound Name | AChE Inhibitory Potency (IC50) | Selectivity (vs. BuChE) | Reference |

|---|

Intermediate for Urotensin-II Receptor Antagonists

The 4-hydroxypiperidine core is a key structural motif in the design of antagonists for the Urotensin-II (U-II) receptor, a target implicated in cardiovascular diseases. While the closely related compound, 1-benzyl-4-hydroxypiperidine, is a directly cited reactant in the synthesis of Urotensin-II receptor antagonists, this compound serves as a valuable precursor to this and other necessary intermediates. chemicalbook.com

The synthetic utility of this compound in this context lies in its ability to provide the core piperidine scaffold. A typical synthetic strategy would involve modification at the 4-position hydroxyl group, followed by the removal of the Cbz protecting group via hydrogenolysis. The resulting free secondary amine can then be subjected to N-alkylation, such as N-benzylation, to yield intermediates like 1-benzyl-4-hydroxypiperidine, which are then elaborated into the final antagonist structures.

Use in Rho Kinase Inhibitor Synthesis

Similar to its role in developing U-II antagonists, the piperidine framework is integral to certain classes of Rho kinase (ROCK) inhibitors, which are investigated for treating conditions like hypertension and glaucoma. The literature documents 1-benzyl-4-hydroxypiperidine as a reactant for the synthesis of ROCK inhibitors. chemicalbook.com this compound is a strategic starting material for accessing this key intermediate.

The Cbz-protecting group allows for selective reactions at the hydroxyl function without interference from the piperidine nitrogen. After the desired modifications are made, the Cbz group is cleaved, and the nitrogen can be functionalized to complete the synthesis of the target ROCK inhibitor. This stepwise approach, enabled by the use of the Cbz-protected precursor, is fundamental to building the required molecular complexity.

Precursor for CNS-Targeting Drugs

N-protected 4-hydroxypiperidine scaffolds, including both the carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc) protected versions, are foundational building blocks in the synthesis of drugs targeting the central nervous system (CNS). The piperidine ring is a privileged scaffold for CNS drugs due to its ability to impart favorable physicochemical properties, such as improved solubility and the potential for blood-brain barrier penetration. The protected nitrogen and the reactive hydroxyl group on this compound allow for controlled, stepwise construction of complex molecules designed to interact with CNS receptors, as exemplified by its use in developing Dopamine D4 receptor antagonists.

Application as a Scaffold for Dopamine D4 Receptor Antagonists

The Dopamine D4 receptor (D₄R) is a significant target for drugs aimed at treating neurological and psychiatric disorders, including Parkinson's disease. nih.gov Research has focused on developing novel D₄R antagonists, with the 4-benzyloxypiperidine scaffold being a key pharmacophore. nih.govresearchgate.net

The synthesis of these antagonists often begins with an N-protected 4-hydroxypiperidine derivative, such as tert-butyl 4-hydroxypiperidine-1-carboxylate, which is functionally analogous to this compound. The general synthetic route involves:

Alkylation of the hydroxyl group : The N-protected 4-hydroxypiperidine is treated with sodium hydride (NaH) and a benzyl bromide (BnBr) to form the corresponding benzyl ether. The N-protecting group (Cbz or Boc) is crucial during this step to prevent N-alkylation.

Deprotection : The protecting group on the piperidine nitrogen is removed. For the Cbz group, this is typically achieved through catalytic hydrogenolysis.

N-functionalization : The newly freed secondary amine is then functionalized, for example, through reductive amination with an appropriate aldehyde or by N-alkylation, to introduce the final substituents required for D₄R antagonist activity. nih.govresearchgate.net

This strategy has led to the identification of several potent and selective D₄R antagonists. nih.gov

| Compound ID | Reported Activity (Ki) | CNS MPO Score | Reference |

| 11a | 299 nM | - | nih.gov |

| 11d | 121 nM | - | nih.gov |

| 9j | Potent (Ki not specified) | 5.0 | nih.gov |

The CNS MPO (Central Nervous System Multiparameter Optimization) score is a metric used to estimate the potential of a compound to be a successful CNS drug.

Synthesis of Menin Inhibitors for Acute Leukemia

Menin is a protein whose interaction with the MLL1 protein is a critical driver in certain types of acute leukemia. nih.gov Disrupting this protein-protein interaction with small molecule inhibitors is a promising therapeutic strategy. Many potent menin inhibitors are built upon a benzylpiperidine scaffold. nih.gov

While direct synthesis from this compound is not the most common route, the compound serves as a potential precursor for the core structure. A more frequently used intermediate is 1-benzyl-4-piperidone. This piperidone can be readily synthesized from 1-benzyl-4-hydroxypiperidine via oxidation. Therefore, a plausible synthetic pathway starting from this compound would involve Cbz-deprotection, N-benzylation to form 1-benzyl-4-hydroxypiperidine, and subsequent oxidation to yield the key 1-benzyl-4-piperidone intermediate for elaboration into final menin inhibitors.

Development of Anti-allergic and Anti-inflammatory Drugs

This compound has been directly used as a building block in the synthesis of compounds with potential anti-inflammatory activity. In one study, it was employed in the synthesis of diversely substituted pyridin-2(1H)-ones, which were subsequently evaluated for their effects on cutaneous inflammatory mechanical allodynia, a type of neuropathic pain associated with inflammation. nih.gov

The synthesis involved a copper-catalyzed coupling reaction where this compound was reacted to form an ether linkage. This intermediate was then carried forward through several steps, including the introduction of an indol-4-yl moiety and eventual cleavage of the Cbz protecting group via catalytic hydrogenolysis, to yield the final target compounds. nih.gov This application demonstrates the utility of the title compound in creating complex molecules for inflammation-related research.

Synthesis of Oxazolidinone-quinolone Hybrids as Antibacterial Agents

This compound is listed as a reactant for the synthesis of oxazolidinone-quinolone hybrids. sigmaaldrich.com These hybrid molecules are designed to combat bacterial resistance by combining two different pharmacophores with distinct antibacterial mechanisms into a single molecule. The oxazolidinone portion typically inhibits protein synthesis, while the quinolone part targets DNA gyrase.

In the synthesis of these hybrids, this compound can act as a linker component. The hydroxyl group provides a reactive handle for creating an ether or ester linkage to one of the pharmacophores (e.g., the quinolone). Following this coupling, the Cbz protecting group can be removed from the piperidine nitrogen, allowing for the attachment of the second pharmacophore (e.g., the oxazolidinone) via an amide bond or other suitable linkage. This modular approach allows for the systematic synthesis of a library of hybrid compounds for antibacterial screening.

Role in the Synthesis of Cyclic Prodrugs of RGD Peptidomimetics

This compound serves as a reactant in the synthesis of cyclic prodrugs of RGD peptidomimetics. sigmaaldrich.com These compounds are designed to mimic the Arg-Gly-Asp (RGD) sequence, which is a crucial recognition motif for integrins, a family of cell surface receptors involved in cell adhesion and signaling. By creating cyclic prodrugs, researchers aim to improve the cell membrane permeability of the parent RGD peptidomimetic, enhancing its bioavailability and therapeutic efficacy. sigmaaldrich.com

The development of these prodrugs is significant in the field of drug delivery, particularly for targeting diseases where integrin activity is dysregulated, such as in thrombosis and certain cancers.

Intermediate in the Synthesis of Donepezil Hydrochloride for Alzheimer's Disease

In the pharmaceutical industry, this compound is a valuable intermediate in the synthesis of Donepezil Hydrochloride, a cornerstone medication for the treatment of Alzheimer's disease. google.com Donepezil functions as a reversible inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

The synthesis of Donepezil involves key intermediates such as N-benzyl-4-piperidinecarboxaldehyde. google.comresearchgate.net this compound can serve as a precursor to these intermediates through the oxidation of its hydroxyl group to either a ketone or an aldehyde, providing a crucial building block for the final drug structure.

In Material Science and Organic Optoelectronics

Beyond its pharmaceutical applications, this compound is also utilized in the field of material science for the creation of novel organic materials with specific functional properties.

Reactant for the Synthesis of Molecular Rods

This compound is used as a reactant for the synthesis of molecular rods. sigmaaldrich.com Molecular rods are rigid, linear molecules designed to have specific lengths and functionalities. They are of interest in nanotechnology and material science for their potential applications in constructing molecular-scale devices, wires, and as components in liquid crystals and other ordered materials. The piperidine ring can serve as a rigid structural unit within the backbone of these molecular rods.

Utilization in Organic Semiconductors and Light-Emitting Diodes

Derivatives of piperidine are being explored for their use in organic electronics, particularly in the development of materials for organic light-emitting diodes (OLEDs). researchgate.net Research into piperidine-based fluorescent materials has shown that their structural and photophysical properties can be tuned to achieve emission at various wavelengths, including in the red spectrum. researchgate.net

The synthesis of piperidine-based derivatives for luminescent materials highlights the potential for compounds like this compound to serve as a foundational scaffold for creating novel organic semiconductors. researchgate.net These materials are crucial for the advancement of display technologies and solid-state lighting.

As a Versatile Chemical Building Block for Diverse Heterocyclic Systems

The reactivity of this compound allows it to be a starting point for a wide range of other chemical compounds.

Intermediate for Other Fine Chemicals (e.g., fragrances, dyes)

The piperidine structural motif is found in various classes of dyes. For instance, piperidine can be substituted onto perylenebisimide, a class of NIR dyes, to modify their spectroscopic and electrochemical properties. researchgate.net Furthermore, pyridone-based azo dyes, which can be synthesized from piperidone derivatives, are important as disperse dyes for synthetic fabrics. nih.gov This indicates the potential of this compound, through conversion to a piperidone, to be an intermediate in the synthesis of specialized dyes. researchgate.netnih.gov While the piperidine structure is common in many natural and synthetic compounds, its direct application as a key intermediate in the large-scale synthesis of fragrances is less documented in the provided search results.

Synthetic Precursor for Analogs with Modified Substituents

The chemical reactivity of this compound at both the hydroxyl group and the nitrogen (after deprotection) allows for the synthesis of a wide range of analogs with modified substituents. The hydroxyl group can be oxidized to a ketone, which then serves as a handle for further functionalization, or it can be displaced or transformed to introduce different functionalities at the 4-position of the piperidine ring.

One common strategy involves the oxidation of the 4-hydroxyl group to the corresponding ketone, Benzyl 4-oxopiperidine-1-carboxylate. This ketone is a key intermediate for the synthesis of various substituted piperidines. For example, it is a precursor in the synthesis of novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold. The synthesis involves a conjugate addition of a phenyl group to an α,β-unsaturated ketone derived from the piperidone, followed by a Wittig reaction to introduce the C2 chain. nih.gov

Furthermore, the ketone intermediate can be used to synthesize N-substituted piperidine-4-(benzylidene-4-carboxylic acids), which have been evaluated as inhibitors of steroid-5α-reductase. nih.gov The synthesis involves a condensation reaction between the piperidone and an appropriate aromatic aldehyde.

The following table summarizes the synthesis of various analogs starting from this compound or its oxidized form.

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | Oxidation (e.g., Swern, Dess-Martin) | Benzyl 4-oxopiperidine-1-carboxylate | Intermediate for further synthesis |

| Benzyl 4-oxopiperidine-1-carboxylate | Phenylboronic acid, Wittig reagent | 4-(2-aminoethyl)piperidine derivatives | σ1 receptor ligands |

| Benzyl 4-oxopiperidine-1-carboxylate | Aromatic aldehydes (e.g., benzaldehyde (B42025) derivatives) | N-substituted piperidine-4-(benzylidene) derivatives | 5α-reductase inhibitors |

Recent advances have also highlighted the synthesis of highly substituted piperidine analogs with a wide range of biological activities, showcasing the versatility of the piperidine scaffold in drug discovery. ajchem-a.com

Role in Target-Oriented Synthesis and Complex Molecule Construction

This compound and its derivatives are valuable building blocks in the target-oriented synthesis of complex and biologically active molecules. The piperidine moiety is a key structural feature in many pharmaceuticals, and this starting material provides a chiral or achiral core that can be elaborated into more complex structures.

While direct, multi-step total syntheses of natural products starting from this compound are not extensively detailed in the readily available literature, its derivatives are crucial in the synthesis of key pharmaceutical intermediates. For instance, derivatives of 1-benzyl-4-hydroxypiperidine are utilized in the synthesis of muscarinic acetylcholine receptor antagonists, fatty acid amide hydrolase inhibitors, and PI3 kinase-alpha inhibitors. sigmaaldrich.com

The synthesis of chiral 4-amino-3-hydroxypiperidine (B1396542) derivatives, which are important pharmacophores, has been explored through various synthetic strategies, highlighting the importance of substituted piperidines in constructing molecules with controlled stereochemistry. rsc.org The ability to introduce substituents at various positions of the piperidine ring with stereochemical control is crucial for optimizing the pharmacological activity of the target molecules.

The following table provides examples of complex molecules and pharmaceutical targets where piperidine derivatives, conceptually derived from this compound, play a crucial role.

| Target Molecule/Class | Synthetic Utility of Piperidine Scaffold |

| Muscarinic acetylcholine receptor antagonists | The piperidine ring serves as a core scaffold for binding to the receptor. |

| Fatty acid amide hydrolase (FAAH) inhibitors | Substituted piperidines are key components of molecules designed to inhibit FAAH. |

| PI3 kinase-alpha inhibitors | The piperidine moiety is incorporated into the structure of selective PI3 kinase inhibitors. |

| Chiral 4-amino-3-hydroxypiperidines | These structures are important building blocks for various pharmaceuticals, requiring stereocontrolled synthesis. rsc.org |

Exploration in Bridged Heterocyclic Scaffolds

The use of this compound in the construction of bridged heterocyclic scaffolds is an area of synthetic chemistry with potential for the development of novel molecular architectures with defined three-dimensional orientations of functional groups. Bridged systems can enforce conformational rigidity, which is often beneficial for binding to biological targets.

Although direct examples of the use of this compound in the synthesis of bridged heterocycles are not prominently featured in the reviewed literature, the synthesis of related bridged systems, such as 2,6-bridged piperazines, highlights the strategies that could be adapted. nih.govnih.govresearchgate.net These strategies often involve the introduction of functionalized side chains on the heterocyclic core, followed by an intramolecular cyclization to form the bridge.

For instance, one could envision functionalizing the 4-position of the piperidine ring of this compound with a suitable chain that could then react with the nitrogen atom (after deprotection and subsequent functionalization) to form a bridged system. The synthesis of potent drugs containing bridged piperidine and piperazine rings underscores the importance of these scaffolds in medicinal chemistry. researchgate.net

While the direct application of this compound in this area appears to be a field with room for further exploration, the foundational chemistry of this versatile building block suggests its potential as a starting point for the creative design and synthesis of novel bridged heterocyclic systems.

Pharmacological and Biological Activity Profiling of Benzyl 4 Hydroxypiperidine 1 Carboxylate Derivatives

Structure-Activity Relationship (SAR) Studies

The biological activity of Benzyl (B1604629) 4-hydroxypiperidine-1-carboxylate derivatives is intricately linked to their chemical structure. SAR studies have systematically explored how changes in substituents, stereochemistry, and conformation affect their pharmacological profiles.

Influence of Substituent Modifications on Biological Activity

Modifications to the core structure of Benzyl 4-hydroxypiperidine-1-carboxylate have profound effects on the biological activity of its derivatives. Research into dopamine (B1211576) D4 receptor antagonists and carbonic anhydrase inhibitors provides compelling evidence of this principle.

In the development of dopamine D4 receptor antagonists, substitutions on both the piperidine (B6355638) and benzyl moieties have been shown to significantly alter binding affinity. For instance, the position of the benzyloxy group on the piperidine ring is a critical determinant of activity. Similarly, modifications to the N-substitution of the piperidine ring can dramatically impact potency. The addition of fluorine atoms to the benzyl group has also been shown to recover or enhance potency, demonstrating the sensitivity of the receptor to electronic and steric changes.

As inhibitors of human carbonic anhydrase (hCA), particularly the cancer-related isoform hCA XII, derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide have demonstrated that the nature of the "tail" of the molecule plays a crucial role in both potency and selectivity. While derivatives with aromatic tails exhibit potent but less selective inhibition, those with aliphatic tails, such as the unsubstituted benzyl derivative, show both high potency and greater selectivity for hCA XII over other isoforms like hCA I and hCA II. mdpi.com The introduction of various substituents on the benzylamino group, including methyl and halogen atoms, finely tunes the inhibitory activity against different hCA isoforms. mdpi.com For example, a 4-fluoro substitution on the benzyl ring can slightly improve inhibitory activity against hCA I. mdpi.com

| Core Scaffold Modification | Target | Substituent | Key Finding | Reference Ki/IC50 |

|---|---|---|---|---|

| 3-Benzyloxy-N-(3-fluoro-4-methoxybenzyl)piperidine | Dopamine D4 Receptor | 3-fluorobenzyl on N | Significantly less active | Ki = 1,939 nM |

| 3-Benzyloxy-N-(3,5-difluorobenzyl)piperidine | Dopamine D4 Receptor | 3,5-difluorobenzyl on N | Potency regained with additional fluorine | Ki = 375 nM |

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | hCA XII | Unsubstituted benzylamino | High potency and good selectivity | Ki = 3.6 nM |

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | hCA I | 4-fluorobenzylamino | Slightly improved inhibitory activity | Ki = 4.1 nM |

Impact of Stereochemistry on Receptor Binding and Efficacy

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the interaction of this compound derivatives with their biological targets. The synthesis of chiral 3-substituted-4-hydroxypiperidines has highlighted the importance of stereoisomers in biological activity. The use of stereoselectively distinct carbonyl reductases allows for the production of all four possible stereoisomers of these compounds. sigmaaldrich.com This is significant because different stereoisomers of a drug can have vastly different affinities for a receptor, with one isomer often being significantly more active than the others. This difference in activity is due to the specific spatial arrangement of functional groups, which must complement the topography of the receptor's binding site for optimal interaction.

Conformational Analysis and its Correlation with Pharmacological Effects

The conformational preferences of the piperidine ring are influenced by a variety of factors, including charge-dipole interactions, hyperconjugation, and steric repulsion. Molecular dynamics simulations are a powerful tool for studying these conformations and understanding how they influence the interactions between the ligand and its receptor. nih.gov These computational methods can reveal how different substituents on the piperidine nitrogen and other positions affect the molecule's interaction with the lipophilic binding pocket of a target like the σ1 receptor. nih.gov

Molecular Mechanisms of Action

The pharmacological effects of this compound derivatives are a direct result of their interactions with specific biological molecules. Understanding these molecular mechanisms is key to their development as therapeutic agents.

Ligand-Target Interactions: Hydrogen Bonding and Protein Interactions

At the molecular level, the binding of this compound derivatives to their targets is governed by a network of intermolecular forces. The hydroxyl group on the piperidine ring is a key functional group that can participate in hydrogen bonding with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. Molecular docking studies of similar heterocyclic compounds have shown that such hydroxyl groups are often crucial for interaction with the target protein.

In addition to hydrogen bonding, hydrophobic interactions play a significant role. The benzyl group and the piperidine ring itself can engage in hydrophobic interactions with nonpolar regions of the target protein. For instance, in the σ1 receptor, the piperidine nitrogen and its substituents interact with a lipophilic binding pocket composed of amino acids such as Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206. nih.gov The precise nature and strength of these interactions determine the affinity and selectivity of the ligand.

Modulation of Enzyme and Receptor Activity

Derivatives of this compound have been shown to modulate the activity of a variety of enzymes and receptors. As previously discussed, certain derivatives are potent inhibitors of carbonic anhydrases, with some showing sub-nanomolar inhibitory constants (Ki) against the cancer-related isoform hCA IX. mdpi.com

In the realm of receptor modulation, derivatives based on a 3- or 4-benzyloxypiperidine scaffold have been identified as selective antagonists of the dopamine D4 receptor, with Ki values in the nanomolar range. nih.gov This selective antagonism is achieved through specific interactions with the receptor's binding site, highlighting the potential of this chemical class for the development of targeted therapies for neurological and psychiatric disorders.

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking studies have been instrumental in elucidating the potential binding modes and affinities of this compound derivatives with their biological targets. A notable example is the investigation of 3- and 4-benzyloxypiperidine derivatives as antagonists for the dopamine D4 receptor (D4R). nih.govresearchgate.net Computational docking of these compounds into the D4R crystal structure (PDB: 5WIU) has been performed using advanced software suites like the Schrödinger Drug Discovery Suite. nih.gov

These studies have revealed key molecular interactions that are believed to govern the binding of these ligands. A critical interaction identified is the formation of a salt bridge between the basic nitrogen atom of the piperidine ring and the highly conserved aspartic acid residue, Asp115, in the D4 receptor. Furthermore, the benzyl ether moiety of the ligands is often observed to engage in π-π stacking interactions with aromatic residues within the binding pocket, such as phenylalanine (Phe410). nih.gov These interactions are crucial for anchoring the ligand within the receptor's binding site and are considered a hallmark for the affinity of this compound class towards the D4 receptor. The specific substitutions on the benzyl ring can further modulate these interactions, leading to variations in binding affinity. nih.gov

The predicted binding poses from molecular docking studies are often correlated with experimentally determined binding affinities to validate the computational models. This integrated approach of computational prediction and experimental validation provides a robust framework for understanding the structure-activity relationships (SAR) of this compound derivatives and for the rational design of new analogs with improved potency and selectivity. nih.govresearchgate.net

Computational Studies on Target Engagement and Selectivity

Computational studies play a pivotal role in predicting the target engagement and selectivity of drug candidates. For derivatives of this compound, computational approaches are leveraged to understand why these compounds may preferentially bind to one biological target over others. For instance, in the context of dopamine receptor antagonists, while the primary interaction with Asp115 is a common feature for D2-like receptors, the selectivity for the D4 subtype is often attributed to interactions with non-conserved amino acid residues in the binding pocket. nih.gov

Computational analysis of the docked poses of various derivatives can reveal subtle differences in their interaction patterns with different receptor subtypes. By comparing the binding pockets of D4R with those of other dopamine receptors (D1, D2, D3, and D5), researchers can identify key residues that contribute to selective binding. The presence or absence of specific interactions, such as hydrogen bonds or van der Waals contacts, with these non-conserved residues can explain the observed selectivity profiles. For example, the benzyloxypiperidine scaffold has been shown to yield compounds with greater than 30-fold selectivity for D4R over other dopamine receptor subtypes. researchgate.net This selectivity is crucial for minimizing off-target effects and developing safer therapeutic agents.

Moreover, computational tools can be used to calculate binding free energies, which provide a quantitative measure of the stability of the ligand-receptor complex. By comparing the calculated binding energies for a compound with different targets, a theoretical prediction of its selectivity can be obtained. These in silico predictions, when used in conjunction with experimental binding data, provide a powerful platform for the rational design of highly selective ligands.

In Vitro Pharmacological Evaluation

Receptor Binding Assays and Functional Assays

The affinity of this compound derivatives for their target receptors is quantitatively determined through in vitro receptor binding assays. A common method involves competitive binding experiments using radiolabeled ligands. For example, the binding affinity of benzyloxypiperidine derivatives for dopamine receptors has been assessed using membranes from HEK293 cells stably expressing the human dopamine receptor subtypes (D1-D5). nih.gov In these assays, the ability of the test compounds to displace a specific radioligand, such as [³H]N-methylspiperone for D2-like receptors, is measured. The resulting data is used to calculate the inhibition constant (Ki), which is an inverse measure of the compound's binding affinity. nih.gov

The following table presents the dopamine D4 receptor binding affinities for a selection of 4-benzyloxypiperidine derivatives.

| Compound | R Group (on Benzyl) | D4 Ki (nM) |

| 9a | 3-fluoro | 167 |

| 9b | 3,4-difluoro | 338 |

| 9c | 4-fluoro-3-methyl | 166 |

| 9d | 4-methyl | 134 |

| 9j | 4-cyano | 95.5 |

| Data sourced from a study on benzyloxy piperidine based dopamine 4 receptor antagonists. nih.gov |

Functional assays are subsequently performed to determine the intrinsic activity of the compounds, i.e., whether they act as agonists, antagonists, or inverse agonists. For the benzyloxypiperidine derivatives targeting the D4 receptor, they have been characterized as antagonists. nih.govresearchgate.net This functional characterization is critical for understanding the pharmacological effect of these compounds at their target receptor.

Enzyme Inhibition Studies

Derivatives of the benzylpiperidine scaffold have also been investigated for their potential to inhibit various enzymes. A notable example is the inhibition of acetylcholinesterase (AChE), an enzyme critically involved in the hydrolysis of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease.

One study identified 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (a complex derivative of the benzylpiperidine core) as a highly potent inhibitor of AChE, with an IC50 value in the nanomolar range. This compound also demonstrated high selectivity for AChE over butyrylcholinesterase (BChE). nih.gov

The inhibitory activity and selectivity of such compounds are typically determined using in vitro enzyme inhibition assays. The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is a standard measure of inhibitory potency.

Below is a table summarizing the enzyme inhibitory activity of a representative benzylpiperidine derivative against cholinesterases.

| Compound | Enzyme | IC50 (nM) | Selectivity (AChE/BChE) |

| 13e | Acetylcholinesterase (AChE) | 5.7 | 1250 |

| 13e | Butyrylcholinesterase (BChE) | 7130 | |

| Data for compound 13e (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine) is sourced from a study on acetylcholinesterase inhibitors. nih.gov |

Cellular Permeability and Transport Studies

The permeability of a compound across the Caco-2 cell monolayer is quantified by the apparent permeability coefficient (Papp). The Papp value is used to classify compounds as having low, moderate, or high permeability, which correlates with their expected in vivo absorption. A Papp value greater than 10 x 10⁻⁶ cm/s generally indicates high permeability and a high fraction of oral absorption in humans. researchgate.net

While the Caco-2 assay is a standard tool in drug discovery, specific Papp values for derivatives of this compound are not extensively reported in the currently reviewed literature. However, the physicochemical properties of these compounds, such as lipophilicity (cLogP) and topological polar surface area (TPSA), are often used as predictors of their potential for passive diffusion across cell membranes. For centrally acting agents, the ability to cross the blood-brain barrier is also a key consideration, which is influenced by similar molecular properties.

Metabolic Stability and Clearance (e.g., liver microsome stability)

The metabolic stability of a drug candidate is a crucial factor influencing its half-life, bioavailability, and potential for drug-drug interactions. In vitro assays using liver microsomes are a standard method for assessing the susceptibility of a compound to phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes. springernature.com In these assays, the disappearance of the parent compound over time is monitored in the presence of liver microsomes and necessary cofactors (e.g., NADPH). nih.gov

Studies on benzyloxy piperidine derivatives have shown that structural modifications can significantly impact their metabolic stability. For instance, the stability of certain dopamine D4 receptor antagonists has been evaluated in both human and mouse liver microsomes. nih.govresearchgate.net The results from these studies can guide the optimization of metabolic liabilities in a chemical series.

The following table presents the metabolic stability of selected 4-benzyloxypiperidine derivatives in human and mouse liver microsomes.

| Compound | Human Liver Microsome Stability (% remaining at 15 min) | Mouse Liver Microsome Stability (% remaining at 15 min) |

| 9a | >95 | 72.8 |

| 9b | >95 | 57.4 |

| 9c | >95 | 69.8 |

| 9d | >95 | 46.7 |

| 9j | >95 | 54.9 |

| Data sourced from a study on benzyloxy piperidine based dopamine 4 receptor antagonists. nih.gov |

These data indicate that while the presented compounds are generally stable in human liver microsomes, they exhibit more varied and often lower stability in mouse liver microsomes. Such species differences are an important consideration in preclinical drug development.

In Vivo Pharmacological Evaluation

The following sections detail the in vivo studies conducted on various N-substituted 4-hydroxypiperidine (B117109) and related piperidine derivatives, which can serve as a surrogate to understand the potential activities of this compound derivatives.

Derivatives of the piperidine scaffold have been investigated for a range of therapeutic applications, with in vivo studies demonstrating their potential efficacy in various disease models.

Antitumor Activity: N-benzylpiperidinol derivatives have been evaluated for their antitumor effects. In a syngeneic mouse model of colon cancer (MC38), one such derivative, X36 , exhibited significant antitumor efficacy. This effect is believed to be mediated, at least in part, by the modulation of the tumor immune microenvironment, including the upregulation of tumor-infiltrating CD8+ T cells, NK cells, and NKT cells, and the downregulation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) nih.gov.

Analgesic and Hypotensive Activity: A series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, substituted at the nitrogen atom, were assessed for their analgesic and hypotensive properties in male Wistar rats. All tested derivatives demonstrated significant analgesic activity in the tail-flick test, a model of thermal pain. Additionally, some of these compounds were found to produce a reduction in blood pressure in normotensive rats, indicating potential hypotensive effects nih.gov.

Central Nervous System Activity: Hydroxypiperidine analogues of 1-[2-(diphenylmethoxy)-ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) have been studied for their effects on the central nervous system. In locomotor activity studies in mice, the enantiomer (+)-5 and the racemic mixture (+/-)-5 showed stimulant activity with a prolonged duration of action. These compounds also produced partial cocaine-like responses in drug discrimination studies in mice nih.gov.

Table 1: Summary of In Vivo Efficacy Studies of Structurally Related Piperidine Derivatives

| Derivative Class | Animal Model | Disease/Condition | Key Findings | Reference |

|---|---|---|---|---|

| N-benzylpiperidinol | MC38 colon cancer syngeneic mouse model | Colon Cancer | Significant antitumor efficacy; modulation of tumor immune microenvironment. | nih.gov |

| 4-(4'-chlorophenyl)-4-hydroxypiperidine | Male Wistar rats | Pain (thermal) | Significant analgesic activity in the tail-flick test. | nih.gov |

| 4-(4'-chlorophenyl)-4-hydroxypiperidine | Normotensive rats | Hypertension | Reduction in blood pressure. | nih.gov |

The pharmacokinetic properties of piperidine derivatives are crucial for their development as therapeutic agents. Studies on benzyloxy piperidine and N-benzylpiperidinol derivatives provide some indications of their absorption, distribution, metabolism, and excretion (ADME) profiles.

In an in vivo cassette experiment in rats, several heteroaryl-containing benzyloxy piperidine derivatives, investigated as dopamine D4 receptor antagonists, exhibited very high clearance (CL > 100 mL/min/kg) and short half-lives (t₁/₂ < 2 hr). Despite this rapid clearance, these compounds were found to be highly brain penetrant (Kp > 6). In contrast, an acetamide (B32628) derivative, 11a , showed more favorable pharmacokinetic parameters with a lower clearance (CL = 22 mL/min/kg) and a longer half-life (t₁/₂ = 4.4 hr), while still maintaining good brain penetration (Kp = 2.9) nih.gov. A metabolite identification study of a lead compound indicated that N-dealkylation and O-phenyl oxidation were the major metabolic pathways nih.gov.

Another study on N-benzylpiperidinol derivatives identified a compound, X36 , with good oral pharmacokinetic profiles in rats, showing a bioavailability (F) of 40.8% and a half-life (T₁/₂) of 3.5 hours nih.gov.

Table 2: Summary of In Vivo Pharmacokinetic Data for Structurally Related Piperidine Derivatives

| Derivative Class | Animal Model | Key Pharmacokinetic Parameters | Reference |

|---|---|---|---|

| Benzyloxy piperidine derivatives | Rats | High clearance (CL > 100 mL/min/kg), short half-life (t₁/₂ < 2 hr), high brain penetration (Kp > 6). | nih.gov |

| Benzyloxy piperidine acetamide derivative (11a) | Rats | Lower clearance (CL = 22 mL/min/kg), longer half-life (t₁/₂ = 4.4 hr), good brain penetration (Kp = 2.9). | nih.gov |

Limited in vivo toxicological data is available for derivatives that are structurally close to this compound. However, a study on benzylpiperidine-linked 1,3-dimethylbenzimidazolinone derivatives, designed as cholinesterase inhibitors, provided some insights into their safety profile. In this study, two lead compounds, 15b and 15j , were evaluated for hepatotoxicity in mice. The results indicated that these compounds exhibited lower hepatotoxicity compared to the reference drug tacrine. This suggests that the introduction of a benzylpiperidine moiety might lead to a more favorable safety profile in this particular chemical series.

Table 3: Summary of In Vivo Toxicological Data for Structurally Related Piperidine Derivatives

| Derivative Class | Animal Model | Toxicological Endpoint | Key Findings | Reference |

|---|

Advanced Characterization Techniques and Analytical Methodologies for Benzyl 4 Hydroxypiperidine 1 Carboxylate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of Benzyl (B1604629) 4-hydroxypiperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. While specific experimental data for Benzyl 4-hydroxypiperidine-1-carboxylate is not widely published, the expected spectral features can be inferred from the analysis of closely related structures and general principles of NMR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the various hydrogen atoms in the molecule. The aromatic protons of the benzyl group would typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic protons (CH₂ adjacent to the phenyl group) are expected to produce a singlet at approximately 5.1 ppm. The protons on the piperidine (B6355638) ring would exhibit more complex splitting patterns. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely be a multiplet around 3.7-3.9 ppm. The other piperidine ring protons would appear as multiplets in the upfield region, typically between 1.4 and 3.5 ppm. The hydroxyl proton (OH) would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carbamate (B1207046) group is expected to have a chemical shift in the region of 155 ppm. The carbons of the aromatic ring would show signals between 127 and 137 ppm. The benzylic carbon is anticipated around 67 ppm. The carbon attached to the hydroxyl group (C-OH) would likely resonate at approximately 65-70 ppm, while the other piperidine ring carbons would appear at higher field strengths.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for the definitive assignment of all proton and carbon signals. COSY experiments would reveal the coupling relationships between adjacent protons within the piperidine ring, while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2-7.4 (m) | 127-128 |

| Benzylic CH₂ | ~5.1 (s) | ~67 |

| Piperidine CH-OH | 3.7-3.9 (m) | 65-70 |

| Piperidine CH₂ (adjacent to N) | 3.0-3.5 (m) | 40-45 |

| Piperidine CH₂ (adjacent to CH-OH) | 1.4-1.9 (m) | 30-35 |

| Carbonyl C=O | - | ~155 |

| Aromatic Quaternary C | - | ~137 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Mass Spectrometry (MS): In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (235.28 g/mol ). nih.gov A common observation in chemical ionization mass spectrometry is the protonated molecule [M+H]⁺ at m/z 236. nih.gov The fragmentation pattern provides valuable structural insights. Key fragment ions observed for this compound include those at m/z 218, 192, 174, and 91. nih.gov The prominent peak at m/z 91 is characteristic of the tropylium (B1234903) cation (C₇H₇⁺), formed by the cleavage of the benzyl group.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the parent ion and its fragments. This level of precision is essential for confirming the identity of the compound and distinguishing it from isomers.

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion |

| 236 | [M+H]⁺ |

| 218 | [M+H - H₂O]⁺ |

| 192 | [M+H - CO₂]⁺ |

| 174 | [M+H - H₂O - CO₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the carbamate group would typically appear as a strong, sharp peak around 1690-1710 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring would be observed just below 3000 cm⁻¹. The C-O stretching vibrations would likely be found in the 1250-1000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | 3400-3200 (broad) |

| C-H (aromatic) | >3000 |

| C-H (aliphatic) | <3000 |

| C=O (carbamate) | 1690-1710 (strong) |

| C-O | 1250-1000 |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the most common chromatographic techniques for the analysis of pharmaceutical intermediates. These methods offer high resolution, sensitivity, and reproducibility.

For the analysis of this compound, a reverse-phase HPLC or UPLC method would be the most suitable approach. This typically involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. A common mobile phase composition would be a gradient mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and a polar organic solvent such as acetonitrile (B52724) or methanol.

Detection is typically achieved using a UV detector, set at a wavelength where the benzyl chromophore exhibits strong absorbance (e.g., around 254 nm). The retention time of the compound under specific chromatographic conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. UPLC, with its use of smaller particle size columns, offers the advantages of faster analysis times and improved resolution compared to traditional HPLC.

Table 4: Typical HPLC/UPLC Conditions for the Analysis of this compound

| Parameter | Typical Condition |

| Column | Reverse-Phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-programmed gradient from high aqueous to high organic |

| Flow Rate | 0.5-1.5 mL/min (HPLC), 0.2-0.6 mL/min (UPLC) |

| Detection | UV at ~254 nm |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. Due to its relatively high boiling point, analysis of this compound typically requires high-temperature conditions and a stable capillary column.

In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's affinity for the stationary phase coated on the column's inner surface. For piperidine derivatives, columns with a non-polar or medium-polarity stationary phase are often employed. Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern. The retention time is a characteristic feature for identification under specific conditions, while the peak area allows for quantitative analysis and purity determination.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Analysis

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) | Provides high-resolution separation of analytes. |

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial 150 °C, ramp at 10 °C/min to 300 °C, hold for 5 min | Separates compounds based on their boiling points and column affinity. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Flow Rate | 1.0 mL/min | Maintains consistent elution of the compound. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for quantification; MS for structural confirmation. |

| Detector Temperature | 310 °C | Prevents condensation of the analyte post-separation. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable, rapid, and cost-effective technique for the qualitative analysis of this compound. chemguide.co.uk It is routinely used to monitor reaction progress, identify fractions during column chromatography purification, and preliminarily assess purity. dovepress.comnih.gov

The stationary phase is typically a thin layer of silica (B1680970) gel coated on a plate of glass or aluminum. chemguide.co.uk A small spot of the sample is applied to the baseline, and the plate is developed in a sealed chamber containing a suitable mobile phase, which is a solvent or mixture of solvents. chemguide.co.uk The separation occurs as the mobile phase ascends the plate by capillary action, carrying the sample components at different rates based on their polarity and affinity for the stationary and mobile phases. chemguide.co.uk For N-Cbz protected piperidines, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. researchgate.net

Because this compound contains a benzene (B151609) ring, it is UV-active and can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent background. dovepress.com For further visualization or if components are not UV-active, staining with agents such as potassium permanganate (B83412) (KMnO₄) or iodine vapor can be employed. researchgate.net The retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value under defined conditions.

Table 2: Typical Thin-Layer Chromatography (TLC) Conditions | Parameter | Description | | :--- | :--- | | Stationary Phase | Silica gel 60 F₂₅₄ plates | Standard adsorbent for separating compounds of moderate polarity. | | Mobile Phase | 30:70 Ethyl Acetate/Hexane (v/v) | Solvent system adjusted based on polarity to achieve optimal separation. | | Chamber | Saturated with mobile phase vapor | Ensures consistent solvent migration and reproducible Rƒ values. chemguide.co.uk | | Visualization | 1. UV light at 254 nm 2. Potassium permanganate (KMnO₄) stain | UV for non-destructive detection; KMnO₄ stain for detecting the alcohol group. |

Chiral Chromatography for Enantiomeric Purity Determination

While this compound itself is an achiral molecule, chiral chromatography is a critical analytical technique for many of its precursors and derivatives where stereocenters are present. For instance, if a substituent were introduced at the 3-position of the piperidine ring, the resulting compound would be chiral. Determining the enantiomeric purity of such derivatives is crucial in pharmaceutical development.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant method for this purpose. nih.govresearchgate.net These columns contain a chiral selector immobilized on a support (often silica), which forms transient, diastereomeric complexes with the enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. Cellulose-based CSPs, such as Chiralcel® and Chiralpak®, are widely used for separating a broad range of chiral compounds, including piperidine derivatives. nih.govresearchgate.net The analysis is typically performed in normal-phase mode using a mobile phase consisting of an alkane (like n-hexane) with a polar modifier (like isopropanol). researchgate.net

Table 3: Representative Chiral HPLC Method for a Hydroxypiperidine Derivative

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Technique | Normal-Phase HPLC | Provides effective separation for moderately polar chiral compounds. researchgate.net |

| Column | Chiralpak® IC-3 (250 x 4.6 mm, 3 µm) | A cellulose-based CSP known for resolving N-heterocyclic enantiomers. researchgate.net |

| Mobile Phase | 95:5 n-Hexane / Isopropanol (v/v) | Balances analyte retention and elution for optimal resolution. researchgate.net |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at 220 nm | Detects the aromatic carbamate chromophore. |

| Column Temperature | 25 °C | Maintains consistent and reproducible retention times. |

Crystallographic Analysis

X-ray Crystallography for Absolute Configuration and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For this compound, this technique would provide unambiguous information on its molecular conformation, including the precise bond lengths, bond angles, and torsional angles.

The analysis would reveal the conformation of the six-membered piperidine ring, which is expected to adopt a stable chair conformation. It would also establish the orientation of the substituents on the ring: the hydroxyl group at the C4 position and the benzyl carboxylate group at the nitrogen atom. X-ray crystallography would clarify whether these groups occupy axial or equatorial positions in the solid state. For chiral derivatives of this compound, this technique is the gold standard for determining the absolute configuration of each stereocenter. While specific crystallographic data for this compound is not widely published, the application of this technique would yield a detailed structural model essential for understanding its stereochemical properties and intermolecular interactions in the crystalline lattice.

Thermal Analysis

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine key thermal properties of this compound, such as its melting point, heat of fusion, and to assess its purity.

A small amount of the sample is heated in a sealed pan at a constant rate. As the sample undergoes a thermal transition, such as melting, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The onset of the peak is typically reported as the melting point, while the area under the peak is proportional to the enthalpy of fusion. A sharp, well-defined melting peak is indicative of a highly pure crystalline substance. The presence of impurities typically causes a broadening of the peak and a depression of the melting point. DSC can also be used to study polymorphism (the existence of different crystal forms), as different polymorphs will exhibit distinct melting points and thermal behaviors. researchgate.net

Table 4: Hypothetical DSC Data for this compound

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| Onset Temperature | 77.5 °C | Represents the beginning of the melting process. |

| Peak Temperature | 79.0 °C | The temperature at which the melting rate is maximal. |

| Enthalpy of Fusion (ΔHfus) | 25 kJ/mol | The energy required to melt the sample; related to crystal lattice energy. |

| Peak Shape | Sharp, symmetric | Suggests high purity of the crystalline sample. |

Thermogravimetric Analysis (TGA)

A thorough search of scientific literature and chemical databases did not yield specific thermogravimetric analysis (TGA) data for this compound. Consequently, detailed research findings, including data on decomposition temperatures, weight loss percentages, and corresponding data tables, are not available in the public domain at this time.

Thermogravimetric analysis is a crucial technique for determining the thermal stability of a compound. The analysis involves monitoring the change in mass of a sample as it is heated at a controlled rate. The resulting data provides valuable insights into the temperatures at which the compound begins to decompose, the different stages of decomposition, and the nature of the residue left after heating.

While information on related compounds may exist, the strict focus on this compound, as per the instructions, prevents the inclusion of analogous data. Further experimental research would be required to generate the specific TGA data for this compound.

Future Directions and Research Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Emerging strategies aim to streamline these processes. One promising area is the use of biocatalytic methods, where enzymes are used to perform specific chemical transformations with high selectivity, reducing the need for protecting groups and harsh reagents. rsc.org Another approach involves the development of one-pot oxidation-cyclisation methods, which can significantly shorten the synthetic sequence. kcl.ac.uk Research into novel catalytic systems, such as those based on earth-abundant metals, could replace expensive and toxic heavy metal catalysts like palladium, aligning with the principles of green chemistry. rsc.org The development of flow chemistry processes for piperidine (B6355638) synthesis also presents an opportunity to improve safety, scalability, and consistency.

Exploration of Undiscovered Pharmacological Activities of its Derivatives

The piperidine ring is a common feature in a vast number of FDA-approved drugs and natural products. nih.govrsc.org While derivatives of benzyl-piperidines are known for their activity as, for example, acetylcholinesterase inhibitors, the full pharmacological potential of derivatives from Benzyl (B1604629) 4-hydroxypiperidine-1-carboxylate remains largely untapped.

Future research will involve the strategic modification of its core structure to generate libraries of novel compounds. These derivatives can then be screened against a wide array of biological targets. Key areas of interest include:

Neurodegenerative Diseases: Building upon known activities to develop new agents for Alzheimer's and Parkinson's disease.

Oncology: Using the piperidine scaffold to design novel kinase inhibitors or agents that disrupt protein-protein interactions.

Infectious Diseases: Synthesizing derivatives with potential antibacterial, antifungal, or antiviral properties.

Metabolic Disorders: Exploring the potential of these compounds to modulate targets involved in diabetes and obesity.

Structure-activity relationship (SAR) studies will be crucial in this endeavor, guiding the design of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Application in Complex Natural Product Synthesis

The stereochemically rich piperidine scaffold is a core component of many complex alkaloids with significant biological activity. rsc.orgnih.gov Benzyl 4-hydroxypiperidine-1-carboxylate serves as a versatile chiral building block for the asymmetric synthesis of these natural products. nih.gov Its pre-defined stereocenter at the 4-position can be exploited to control the stereochemistry of subsequent transformations.

Future research will focus on employing this building block in the total synthesis of intricate natural products, such as piperidine, quinolizidine, and indolizidine alkaloids. rsc.orgnih.gov Its utility can be demonstrated in diastereodivergent syntheses, allowing access to multiple stereoisomers of a target molecule from a single starting material. nih.gov The development of novel synthetic strategies that leverage the unique reactivity of this compound will be key to accessing structurally diverse and biologically potent natural products that are otherwise difficult to obtain.

Integration with Artificial Intelligence and Machine Learning for Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can significantly accelerate the design and optimization of new drug candidates. In the context of this compound, AI and ML can be applied in several ways:

| AI/ML Application | Description | Potential Impact |

| Virtual Screening | In silico screening of large virtual libraries of derivatives against biological targets. | Rapid identification of promising hit compounds, reducing time and cost of initial screening. |

| De Novo Design | Generative models can design novel molecules based on the piperidine scaffold with desired properties. | Exploration of novel chemical space and generation of innovative drug candidates. |

| ADMET Prediction | Predictive models can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new derivatives. | Early identification of candidates with poor pharmacokinetic profiles, reducing late-stage failures. |